molecular formula C22H22O4 B12300603 3',5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl

3',5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl

Cat. No.: B12300603
M. Wt: 350.4 g/mol
InChI Key: GSRRYHALFWAEMW-UHFFFAOYSA-N
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Description

3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl is a chemical compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . It is a bibenzyl derivative, which is a class of compounds known for their diverse biological activities. This compound is often found in certain plant species and has been studied for its potential medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl typically involves the use of various organic reactions. One common method includes the condensation of appropriate benzyl and phenolic precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The specific pathways involved can vary depending on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(p-hydroxybenzyl)-3-methoxybibenzyl
  • 3,3’-Dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl
  • 3,3’-Dihydroxy-2’,6’-bis(p-hydroxybenzyl)-5-methoxybibenzyl

Uniqueness

3’,5-Dihydroxy-2-(4-hydroxybenzyl)3-methoxybibenzyl is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol

InChI

InChI=1S/C22H22O4/c1-26-22-14-20(25)13-17(8-5-15-3-2-4-19(24)11-15)21(22)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3

InChI Key

GSRRYHALFWAEMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O)O

Origin of Product

United States

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